Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
Description
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is a bicyclic compound featuring a strained bicyclo[2.1.1]hexane core with an oxygen atom bridging the C2 and C3 positions. The 4-methoxyphenyl substituent at the C4 position and the methyl ester group at C5 contribute to its unique physicochemical properties. Key characteristics include:
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-16-10-5-3-9(4-6-10)14-7-11(18-8-14)12(14)13(15)17-2/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
CUBQXZFRMOTREH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be achieved through several methods. One efficient approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the modular approach mentioned above provides a promising pathway for large-scale synthesis, given its efficiency and the ability to produce sp3-rich chemical space .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metallocarbenes, diazos, sulfonyl hydrazones, and ylides . Reaction conditions often involve the use of catalysts such as Cu(I) and secondary amines .
Major Products Formed
The major products formed from these reactions include enantioenriched bicyclo[3.1.0]hexanes, which are valuable chiral building blocks in organic synthesis .
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a chiral building block in organic synthesis due to its unique chemical reactivity.
Biology: The compound’s structure makes it a potential candidate for studying biological activities and interactions.
Medicine: Its unique properties may lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate exerts its effects involves the formation of chiral all-carbon quaternary stereocenters through intramolecular cyclopropanation . This process is catalyzed by Cu(I) and secondary amines, leading to the creation of enantioenriched bicyclo[3.1.0]hexanes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The target compound’s 4-methoxyphenyl and ester groups enhance lipophilicity compared to carboxylic acid analogs (e.g., ), which are more polar due to the -COOH group .
- Solubility : The sulfonyl chloride derivative () exhibits higher aqueous reactivity but lower stability in protic solvents compared to the ester .
Stereochemical Considerations
The racemic carboxylic acid () highlights the role of stereochemistry in crystallinity and biological activity. While the target compound’s stereochemistry is unspecified, enantiopure forms could exhibit distinct pharmacokinetic profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
